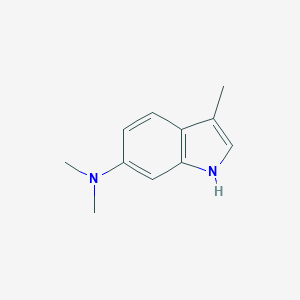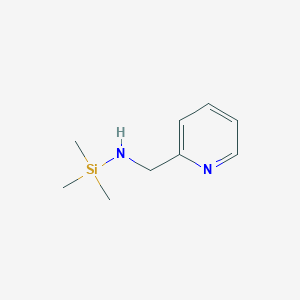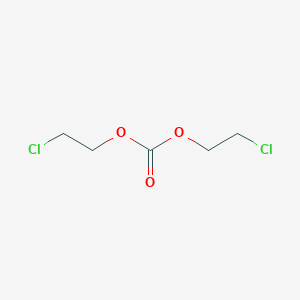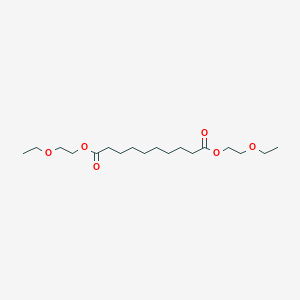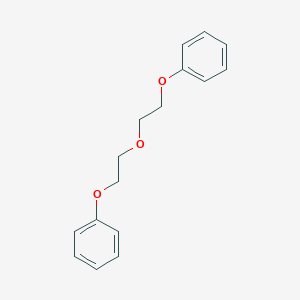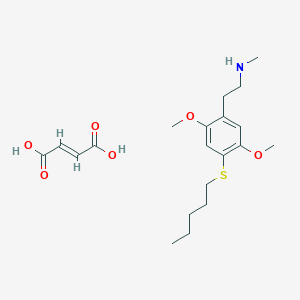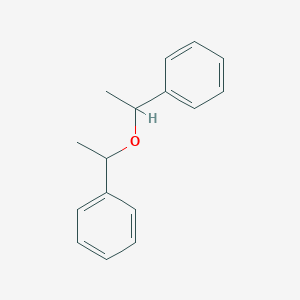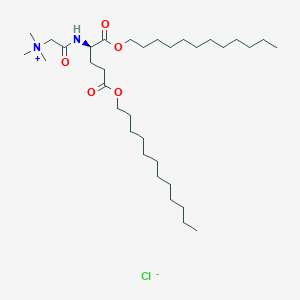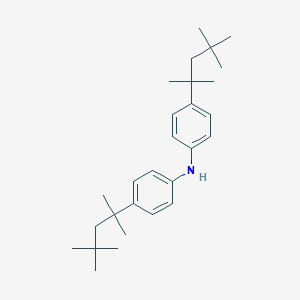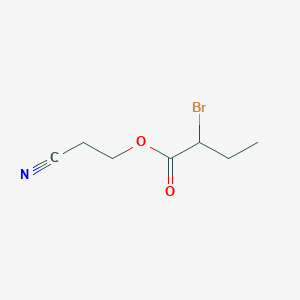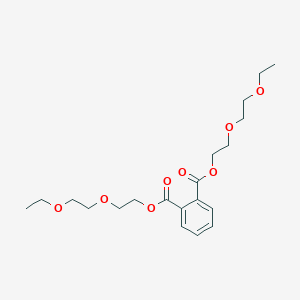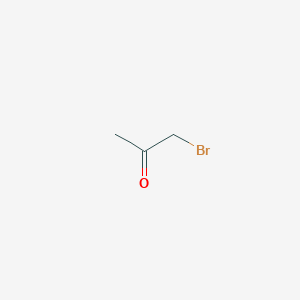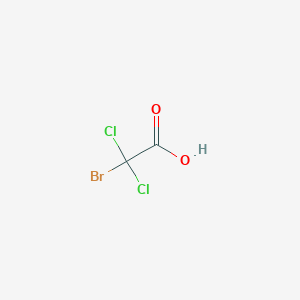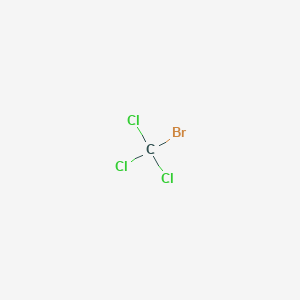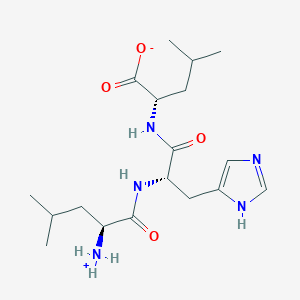
H-Leu-His-Leu-OH
Vue d'ensemble
Description
“H-Leu-His-Leu-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The synthesis of “H-Leu-His-Leu-OH” can be achieved through peptide screening . This process involves pooling active peptides primarily by immunoassay . It’s a research tool that can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .Molecular Structure Analysis
The molecular formula of “H-Leu-His-Leu-OH” is C12H20N4O3 . Its molecular weight is 268.31 .Physical And Chemical Properties Analysis
“H-Leu-His-Leu-OH” has a predicted boiling point of 603.9±55.0 °C and a predicted density of 1.249±0.06 g/cm3 . Its storage temperature is -15°C . The pKa is predicted to be 2.87±0.10 .Applications De Recherche Scientifique
Reactivity with Hydroxyl Radicals : Scheiner and Kar (2010) investigated the reactivity of protein C-H bonds with hydroxyl radicals (OH·) using a Leu dipeptide. They found that the energy barriers for hydrogen abstraction from various CH groups of the Leu dipeptide were low, indicating a susceptibility to reaction with OH· radicals. This research suggests potential interactions of Leu-containing peptides with hydroxyl radicals in biochemical processes (Scheiner & Kar, 2010).
Encapsulation in Nanoparticles : Emile et al. (1996) demonstrated the encapsulation of oligonucleotides in nanoparticles using oligopeptides with alternating hydrophilic-hydrophobic amino acids, including Leu. This study highlights the potential of using Leu-containing peptides for drug delivery and gene therapy applications (Emile et al., 1996).
Cellular Protection from Oxidative Stress : Mao et al. (2022) found that leucine (Leu) could protect bovine intestinal epithelial cells from oxidative damage caused by hydrogen peroxide. This research suggests therapeutic potential for Leu in conditions characterized by oxidative stress (Mao et al., 2022).
Role in T Lymphocyte Activation : Engleman et al. (1981) studied the role of Leu-3 and Leu-2 T lymphocyte subsets in recognizing and responding to distinct histocompatibility antigens. This research is significant in understanding immune responses and may have implications in designing immunotherapies (Engleman et al., 1981).
Hydrophobic Hydrogen Bond Pairing : Nazir et al. (2019) explored the development of hydrophobic hydrogen bond pairs of leuprolide (LEU) to improve membrane permeability. This study provides insights into drug formulation strategies to enhance drug absorption (Nazir et al., 2019).
Natural Killer Cell Study : Swerdlow and Murray (1984) analyzed the presence of Leu 7+ cells in reactive lymphoid tissues and malignant lymphomas. Their findings contribute to the understanding of immune cell dynamics in various physiological and pathological conditions (Swerdlow & Murray, 1984).
Antioxidative Properties of Histidine-Containing Peptides : Chen et al. (1998) examined the antioxidative activity of histidine-containing peptides, including Leu-Leu-Pro-His-His. Their study offers potential applications in the development of antioxidant therapies and nutritional supplements (Chen et al., 1998).
Antihypertensive Peptide Studies : Drapała et al. (2018) investigated the haemodynamic effects of the dipeptide histidine-leucine (His-Leu) in rats, finding no significant changes in arterial blood pressure. This research contributes to the understanding of the physiological effects of His-Leu (Drapała et al., 2018).
Safety And Hazards
The safety data sheet for “H-Leu-His-Leu-OH” advises against breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O4/c1-10(2)5-13(19)16(24)22-14(7-12-8-20-9-21-12)17(25)23-15(18(26)27)6-11(3)4/h8-11,13-15H,5-7,19H2,1-4H3,(H,20,21)(H,22,24)(H,23,25)(H,26,27)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFVADKICPDRRF-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Leu-His-Leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



